tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C16H26FNO3. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[510]octane-4,4’-piperidine]-1’-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The fluoro group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but lacks the spirocyclic component.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound contains an additional fluoro group, which can alter its reactivity and applications.
These comparisons highlight the unique structural features and potential applications of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate.
Properties
Molecular Formula |
C16H26FNO3 |
---|---|
Molecular Weight |
299.38 g/mol |
IUPAC Name |
tert-butyl 3'-fluorospiro[3-oxabicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H26FNO3/c1-15(2,3)21-14(19)18-7-6-16(13(17)9-18)5-4-11-8-12(11)10-20-16/h11-13H,4-10H2,1-3H3 |
InChI Key |
SHFMUQMOCBOLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3CC3CO2)C(C1)F |
Origin of Product |
United States |
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